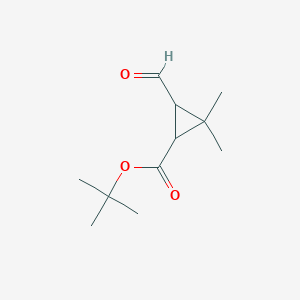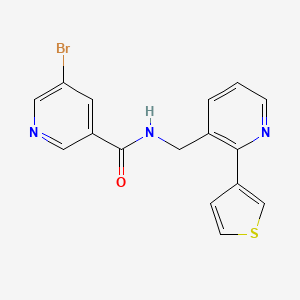
5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves nucleophilic substitution reactions, condensation, and sometimes specific modifications to introduce substituents like bromo or thiophenyl groups. For example, the synthesis of nicotinamide nucleosides as isosteric and isoelectronic analogs involves condensation of bromopyridine derivatives with specific reagents, demonstrating a method that could be adapted for synthesizing the target compound (Kabat, Pankiewicz, & Watanabe, 1987). Similarly, cyclisation reactions have been utilized to synthesize complex nicotinamide structures, indicating the versatility of approaches available for compound synthesis (Fernandes et al., 2006).
Molecular Structure Analysis
Nicotinamide derivatives often crystallize as planar molecules, with intermolecular hydrogen bonding playing a crucial role in their structural arrangement. The structural analysis of similar compounds shows that these can form almost planar structures, facilitating interactions like hydrogen bonding, which is critical for understanding the molecular structure of the target compound (Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, including oxidative processes and interactions with other compounds to form complex structures. For instance, the interaction of nicotinamide with Cu(II) complexes highlights the reactivity of such compounds under different conditions, revealing insights into possible chemical reactions involving the target compound (Papanikolaou et al., 2006).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and the presence of specific functional groups. Studies on similar compounds provide a basis for predicting the physical properties of the target compound, emphasizing the role of molecular structure in determining these characteristics.
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in scientific research. The synthesis and characterization of nicotinamide derivatives reveal their potential as intermediates in the synthesis of more complex molecules, indicating the broad scope of chemical properties associated with these compounds (Qi-fan, 2010).
Aplicaciones Científicas De Investigación
Chemical Coordination and Complex Formation
5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, as a derivative of nicotinamide, may have potential applications in the field of coordination chemistry. Nicotinamide derivatives are known to possess two potential donor sites, the pyridine ring nitrogen and the carbonyl oxygen, allowing them to act as monodentate ligands or bidentate bridging ligands in coordination compounds. This characteristic can lead to the formation of complex structures with metals, potentially resulting in polymeric structures with diverse applications in materials science and catalysis (Ahuja, Singh, & Rai, 1975).
Synthesis and Biological Activity
The compound under discussion could also be involved in the synthesis of heterocyclic compounds, as nicotinamide derivatives are precursors in the synthesis of various biologically active molecules. For example, nicotinamide C-nucleosides have been synthesized and evaluated for their biological activities, indicating that derivatives of nicotinamide could potentially be synthesized for applications in medicinal chemistry, including antitumor, antimicrobial, and antiprotozoal activities (Kabat, Pankiewicz, & Watanabe, 1987).
Antimicrobial Applications
The structural modification of nicotinamide to produce this compound might have implications for developing new antimicrobial agents. Nicotinamide and its derivatives have been explored for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species. This suggests potential applications in the design and synthesis of new antimicrobial compounds to address the growing issue of antibiotic resistance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Direcciones Futuras
The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” could potentially be explored for various applications, given its complex structure and potential reactivity. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential uses in various fields .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the reported biological activities of similar compounds, it’s plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially including the inhibition of certain enzymes or receptors, modulation of signal transduction pathways, and alteration of gene expression .
Propiedades
IUPAC Name |
5-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHDVYBNDHYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

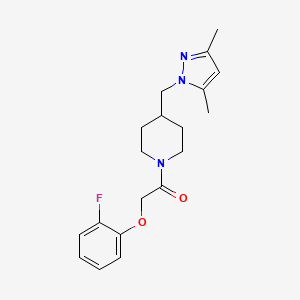
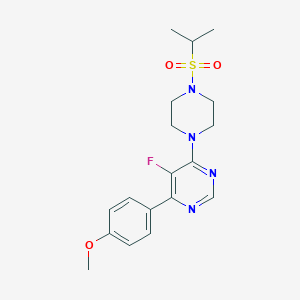
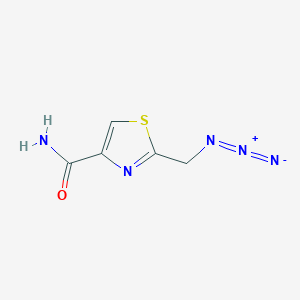

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)
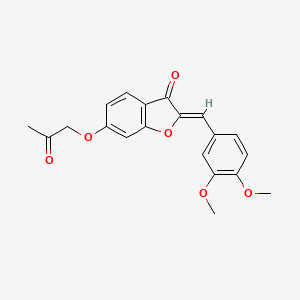
![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)
![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)
